molecular formula C33H48O9 B13746175 Einecs 245-631-4 CAS No. 23394-07-2

Einecs 245-631-4

Cat. No.: B13746175
CAS No.: 23394-07-2
M. Wt: 588.7 g/mol
InChI Key: RHUWHHKCSPTUNK-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 245-631-4 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. Based on the methodologies described in the evidence, its analogs can be identified through structural or functional similarity assessments using computational tools like PubChem 2D fingerprints and the Tanimoto similarity index .

Properties

CAS No.

23394-07-2

Molecular Formula

C33H48O9

Molecular Weight

588.7 g/mol

IUPAC Name

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-3-[(2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C33H48O9/c1-18-29-24(41-30(2,3)42-29)14-27(39-18)40-21-8-10-31(4)20(13-21)6-7-23-22(31)9-11-32(5)28(19-12-26(35)37-16-19)25(38-17-34)15-33(23,32)36/h12,17-18,20-25,27-29,36H,6-11,13-16H2,1-5H3

InChI Key

RHUWHHKCSPTUNK-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C(C3)CCC5C4CCC6(C5(CC(C6C7=CC(=O)OC7)OC=O)O)C)C)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

    Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to yield 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure safety. The final product is purified through crystallization and washing to remove any residual acids and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of nitro groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid, which convert 2,4,6-trinitrotoluene to 2,4,6-triaminotoluene.

    Substitution: Reagents such as halogens can be used under controlled conditions to substitute the hydrogen atoms on the aromatic ring.

Major Products

    Reduction: The major product is 2,4,6-triaminotoluene.

    Substitution: Depending on the substituent, various halogenated derivatives of 2,4,6-trinitrotoluene can be formed.

Scientific Research Applications

2,4,6-trinitrotoluene has diverse applications in scientific research:

    Chemistry: It is used as a standard explosive in various experiments and studies related to explosive materials.

    Biology: Research on its environmental impact and biodegradation is ongoing, as it is a persistent pollutant.

    Medicine: Studies are conducted to understand its toxicological effects and potential antidotes.

    Industry: It is used in the manufacturing of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release gases upon detonation. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas release generates a high-pressure shock wave, causing the explosive effect.

Comparison with Similar Compounds

Methodological Insights from Evidence

  • Similarity Thresholds : A Tanimoto index ≥70% is critical for defining analogs, enabling RASAR models to extrapolate toxicological data from labeled to unlabeled compounds .
  • Coverage Efficiency : A small set of labeled compounds (e.g., 1,387 REACH Annex VI entries) can predict properties for a much larger EINECS dataset (>20× larger), reducing experimental costs .
  • Limitations : Functional analogs may diverge structurally, necessitating case-by-case validation to avoid regulatory misclassification .

Research Findings and Data Gaps

  • Data Needs : Specific physicochemical properties (e.g., logP, melting point) of this compound are absent in the evidence, highlighting the importance of primary experimental data for risk assessment .

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